N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
説明
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)19-12-10-18(11-13-19)20(26(3)4)16-24-22(28)21(27)23-15-14-17-8-6-5-7-9-17/h8,10-13,20H,5-7,9,14-16H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUNWJTKASQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride to form the intermediate amide.
- Step 2 : Coupling the intermediate with a dimethylamino-substituted phenyl ethylamine derivative using coupling agents like EDC/HATU in anhydrous DMF .
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–5°C for Step 1; 25–40°C for Step 2) and using triethylamine as a base to neutralize HCl by-products .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of cyclohexenyl protons (δ 5.5–6.0 ppm, vinyl protons) and dimethylamino groups (δ 2.2–2.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+) matching the theoretical molecular weight (e.g., ~450–500 Da) .
- HPLC : Purity assessment using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain chemical stability?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (N2 or Ar) to prevent hydrolysis of the amide bond.
- Avoid exposure to extreme pH (<3 or >10) or humidity (>60% RH), as these conditions accelerate degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Key parameters include:
- Grid box centered on the active site (coordinates adjusted based on PDB structures).
- Scoring functions to rank binding poses (e.g., ΔG < –7 kcal/mol suggests strong binding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen bond retention .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration in rodent models. Low bioavailability (<20%) may explain in vitro/in vivo discrepancies .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites using high-resolution MS .
- Dose Optimization : Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on half-life (t1/2) calculations from plasma concentration-time curves .
Q. How can reaction mechanisms for amide bond formation be elucidated under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹). Compare rates with/without catalysts (e.g., DMAP) .
- Isotope Labeling : Use 13C-labeled oxalyl chloride to trace intermediate formation via 13C NMR. Peaks at δ 160–165 ppm confirm acyl chloride intermediates .
Q. What advanced purification techniques address low yields due to by-product interference?
- Methodological Answer :
- Prep-HPLC : Employ a gradient elution (20–80% acetonitrile in water) on a C18 column to isolate the target compound from dimeric by-products .
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate polar impurities. Monitor fractions via TLC (Rf = 0.3–0.5) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s enzymatic inhibition potency?
- Methodological Answer :
- Assay Standardization : Use a unified protocol (e.g., ATP concentration fixed at 1 mM for kinase assays) to minimize variability .
- Control Comparisons : Include reference inhibitors (e.g., staurosporine for kinases) to normalize IC50 values across studies .
Experimental Design Considerations
Q. What in vitro models best predict the compound’s neuropharmacological potential?
- Methodological Answer :
- Primary Neuronal Cultures : Test neuroprotective effects against glutamate-induced excitotoxicity. Measure cell viability via MTT assay and caspase-3 activity .
- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptors) in HEK293 cells expressing recombinant channels .
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